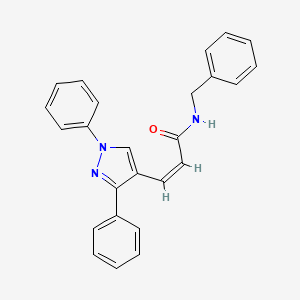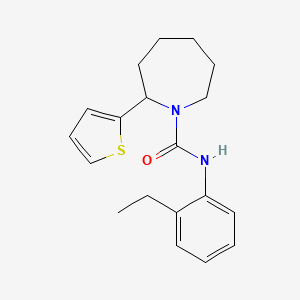
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the protein kinase C (PKC) enzyme and has been shown to have a range of effects on the brain and nervous system. In
作用機序
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide works by inhibiting the protein kinase C (PKC) enzyme, which plays a key role in a range of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide can modulate a range of signaling pathways in the brain and nervous system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have a range of biochemical and physiological effects on the brain and nervous system. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation, memory, and learning. N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been shown to reduce the activity of inflammatory cytokines, which are involved in pain and inflammation.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, which allows for precise modulation of signaling pathways in the brain and nervous system. N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has some limitations as well. It can be toxic at high concentrations, and its effects on the brain and nervous system can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is the potential use of N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more specific and potent PKC inhibitors that can be used to modulate specific signaling pathways in the brain and nervous system. Finally, there is interest in exploring the potential use of N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetonitrile, which is then hydrolyzed to form N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to have a range of effects on the brain and nervous system, including reducing anxiety and depression, improving memory and learning, and reducing pain and inflammation. N-(2,4-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-10-4-6-18(7-5-10)9-14(19)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHIDORVWJMTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)


![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)


![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)